N~1~-[2-(1-cyclohexenyl)ethyl]-2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide
Overview
Description
N~1~-[2-(1-cyclohexenyl)ethyl]-2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a complex organic compound with a unique structure that combines a cyclohexenyl group, a dimethoxyphenyl group, and a pyridazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(1-cyclohexenyl)ethyl]-2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide involves multiple steps, starting with the preparation of key intermediates. One common route involves the following steps:
Preparation of 2-(1-cyclohexenyl)ethylamine: This intermediate can be synthesized by the reaction of cyclohexene with ethylamine under specific conditions.
Formation of 3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazine: This intermediate is prepared by the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate, followed by cyclization and oxidation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N~1~-[2-(1-cyclohexenyl)ethyl]-2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are commonly used.
Substitution: Reagents like halogens (Cl~2~, Br2) and nucleophiles (NH~3~, OH-) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N~1~-[2-(1-cyclohexenyl)ethyl]-2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-[2-(1-cyclohexenyl)ethyl]-2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(1-Cyclohexenyl)ethylamine: A related compound with a simpler structure, used as an intermediate in organic synthesis.
3-(3,4-Dimethoxyphenyl)-6-oxo-1(6H)-pyridazine: Another related compound with potential biological activities.
Uniqueness
N~1~-[2-(1-cyclohexenyl)ethyl]-2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is unique due to its combination of structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-28-19-10-8-17(14-20(19)29-2)18-9-11-22(27)25(24-18)15-21(26)23-13-12-16-6-4-3-5-7-16/h6,8-11,14H,3-5,7,12-13,15H2,1-2H3,(H,23,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWNLUABCUIRIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCCC3=CCCCC3)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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